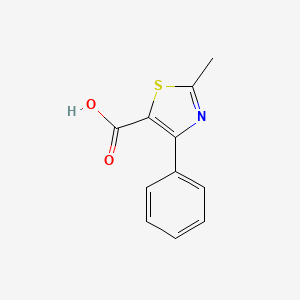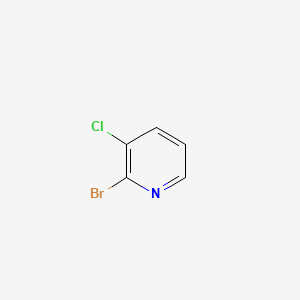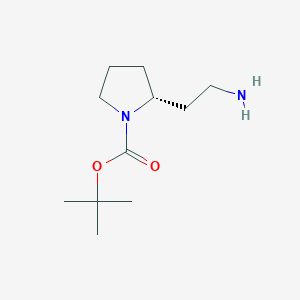
4-amino-N-methyl-N-phenylbenzamide
Overview
Description
The compound 4-amino-N-methyl-N-phenylbenzamide is a derivative of benzamide with potential pharmacological properties. It is structurally related to various benzamide derivatives that have been synthesized and evaluated for their anticonvulsant activities. For instance, a series of 4-aminobenzamides have been prepared and tested for their effects against seizures, with some compounds showing significant protective indices and potency comparable to established anticonvulsants like phenobarbital and phenytoin .
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation and catalytic hydrogenation processes. For example, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, a related compound, was achieved through acylation of 3-(2-hydroxyethyl)sulfonylaniline with 4-nitrobenzoyl chloride followed by catalytic hydrogenation, yielding high total yields . Although the specific synthesis of 4-amino-N-methyl-N-phenylbenzamide is not detailed in the provided papers, similar synthetic routes involving acylation and reduction steps are likely applicable.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray crystallography. For instance, the crystal and molecular structures of various N-phenyl-4-nitrobenzylamine derivatives have been determined, revealing monoclinic, triclinic, and trigonal crystal systems with specific bond angles and distances . These structural analyses provide insights into the conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrogenation and esterification, as part of their synthesis . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring, which can affect the electron density and steric hindrance around the reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, degradation temperature, and glass transition temperature (Tg), can be characterized through polymerization reactions and thermal analysis. For example, novel aromatic polyimides synthesized from diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, exhibited solubility in organic solvents and high thermal stability with degradation temperatures ranging from 240°C to 550°C . These properties are crucial for the potential application of these compounds in materials science.
Scientific Research Applications
Synthesis Processes
- 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, a derivative of 4-amino-N-methyl-N-phenylbenzamide, has been synthesized using acylation and catalytic hydrogenation. The process achieves high yields of 90.3% and 95.6%, respectively, under optimal conditions involving Ranney Ni as a catalyst and methanol as a solvent (Mao Duo, 2000).
Chemical Properties and Characterization
- A study on aromatic polyimides synthesized new diamines, including one related to 4-amino-N-methyl-N-phenylbenzamide. These polyimides exhibited high solubility in organic solvents and thermal stability with degradation temperatures ranging from 240°C to 550°C (M. Butt et al., 2005).
Potential Pharmacological Applications
- A study on the psycho- and neurotropic properties of novel quinolin-4-ones identified N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide as a promising substance with anti-anxiety, anti-amnesic, and antihypoxic effects, suggesting potential pharmacological applications (I. Podolsky et al., 2017).
Fluorescence and Photochemical Behavior
- Research on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, such as 4-(N-methyl-N-phenylamino)stilbene, revealed that these derivatives have high fluorescence quantum yields and low photoisomerization quantum yields, indicating their potential use in photochemical applications (Jye‐Shane Yang et al., 2002).
Antiviral Activity
- A study on N-phenylbenzamide derivatives found that certain compounds, like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed significant anti-EV 71 activities in vitro, pointing to potential applications in antiviral drug development (Xingyue Ji et al., 2013).
Antimicrobial and Antibacterial Properties
- Synthesis and characterization of various N-substituted sulfanilamide derivatives, including 4-amino-N-phenylbenzamide, demonstrated their potential for antibacterial and antifungal applications, although no significant activity was observed in some cases (M. Lahtinen et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-amino-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHKLAPXNLGNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401767 | |
| Record name | 4-amino-N-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784-94-1 | |
| Record name | 4-amino-N-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)





![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)


![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)


